molecular formula C19H17N3O2S B3955174 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE

1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE

Cat. No.: B3955174
M. Wt: 351.4 g/mol
InChI Key: YWOBTEHNVMIYGH-UHFFFAOYSA-N
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Description

1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone is a research chemical identified as a potent inhibitor of Poly(ADP-ribose) glycohydrolase (PARG) Source . PARG is the primary enzyme responsible for catalyzing the hydrolysis of ADP-ribose polymers (PAR) generated by PARP enzymes, thereby playing a critical counter-regulatory role in the cellular response to DNA damage. By inhibiting PARG, this compound induces the accumulation of PAR chains on target proteins, which can lead to a cell death phenomenon known as parthanatos, a PAR-mediated form of cell death distinct from apoptosis Source . This mechanism provides a powerful tool for researchers to probe the biology of the PARP/PARG pathway and investigate its therapeutic potential. Its primary research value lies in the exploration of novel cancer treatment strategies, particularly for tumors that develop resistance to PARP inhibitors, as PARG inhibition represents a complementary approach to disrupt DNA repair in malignant cells Source . Furthermore, due to the role of parthanatos in acute neuronal injury, this compound is also utilized in studies of neurodegenerative diseases, ischemia, and other conditions involving dysregulated cell death pathways, making it a versatile probe for basic and translational research.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-17(22-11-10-14-6-4-5-9-16(14)12-22)13-25-19-21-20-18(24-19)15-7-2-1-3-8-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOBTEHNVMIYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with a suitable oxadiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Cyclocondensation Reactions

The oxadiazole ring in the compound may participate in cyclocondensation reactions with hydrazonoyl chlorides. For example:

  • Mechanism : The sulfanyl (-S-) group can act as a leaving group, enabling nucleophilic substitution. Hydrazonoyl chlorides (e.g., N-phenyl benzenecarbohydrazonoyl chloride) react with thiol-containing substrates, eliminating H₂S and forming fused heterocycles like triazolo-pyrimidinones .

  • Example Reaction :

    Target compound+Hydrazonoyl chlorideTriazolo-isoquinoline derivative+H2S\text{Target compound} + \text{Hydrazonoyl chloride} \rightarrow \text{Triazolo-isoquinoline derivative} + \text{H}_2\text{S}

    This reactivity aligns with studies where 6-aminouracil-2-thione reacted with hydrazonoyl chlorides to form triazolo-pyrimidinones .

Nucleophilic Substitution at the Sulfanyl Bridge

The sulfanyl ethanone linker is susceptible to nucleophilic substitution:

  • Reagents : Amines, thiols, or alkoxides.

  • Outcome : Replacement of the -S- group with -NH-, -O-, or other nucleophiles. For instance, reaction with ethyl cyanoacetate and aldehydes could yield pyrido-triazolo-pyrimidinones, as seen in analogous systems .

Oxidation Reactions

The sulfanyl group can undergo oxidation:

  • Conditions : H₂O₂, mCPBA, or other oxidizing agents.

  • Products :

    Oxidation StateProduct
    Sulfoxide-S(O)-
    Sulfone-SO₂-
    Such transformations are common in thioether chemistry and modify electronic properties, potentially enhancing biological activity .

Functionalization of the Oxadiazole Ring

The 5-phenyl-1,3,4-oxadiazole moiety may undergo:

  • Electrophilic Substitution : Nitration or halogenation at the phenyl ring’s meta/para positions, directed by electron-withdrawing oxadiazole.

  • Ring-Opening : Under acidic/basic conditions, hydrolysis could yield thioureas or amides. For example:

    Oxadiazole+H2OThiourea intermediateAmide\text{Oxadiazole} + \text{H}_2\text{O} \rightarrow \text{Thiourea intermediate} \rightarrow \text{Amide}

    Similar reactivity is observed in analogs like 5-(trifluoromethyl)-1,2,4-oxadiazoles .

Cross-Coupling Reactions

If halogenated derivatives are synthesized (e.g., bromination of the phenyl ring), metal-catalyzed couplings become feasible:

  • Suzuki Coupling : Introduction of aryl/heteroaryl groups using Pd catalysts.

  • Buchwald-Hartwig Amination : Installation of amine substituents.
    These reactions are exemplified in patents describing trifluoromethyl-oxadiazole derivatives .

Biological Activity and Derivatives

While direct data on the target compound is limited, structural analogs highlight potential applications:

  • Anticancer Activity : Oxadiazole derivatives (e.g., 3-(5-(4-amino-2,6-dibromophenyl)-1,3,4-oxadiazol-2-yl)-1-(1H-benzimidazol-2-yl)propan-1-one) show cytotoxicity against human cell lines .

  • Antioxidant Effects : Benzimidazole-oxadiazole hybrids exhibit radical scavenging activity, suggesting the target compound’s sulfanyl bridge could enhance redox modulation .

Synthetic Pathways to Derivatives

Key synthetic routes for related compounds include:

StepReaction TypeReagents/ConditionsProduct
1CyclocondensationHydrazonoyl chloride, dioxane, ΔTriazolo-isoquinoline derivatives
2Nucleophilic SubstitutionEthyl cyanoacetate, DMF, ΔPyrido-triazolo-pyrimidinones
3OxidationH₂O₂, CH₃COOHSulfone/sulfoxide derivatives

Stability and Degradation

  • Thermal Stability : The oxadiazole ring is generally stable under reflux conditions (e.g., dioxane at 100°C) .

  • Photodegradation : Aryl-oxadiazoles may undergo photolytic cleavage, necessitating storage in opaque containers.

Mechanism of Action

The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and synthetic features of the target compound with its analogs:

Compound Molecular Formula Molar Mass (g/mol) Key Structural Features Synthetic Relevance
Target Compound : 1-[3,4-Dihydro-2(1H)-Isoquinolinyl]-2-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Sulfanyl]-1-Ethanone C₁₉H₁₇N₃O₂S 363.43 - Dihydroisoquinoline core
- 5-Phenyl-1,3,4-oxadiazole
- Sulfanyl linker
Likely synthesized via nucleophilic substitution (α-halogenated ketone + thiol)
1-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]-2-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Sulfanyl]Ethanone C₁₇H₁₁ClN₄O₂S 394.82 - Dual oxadiazole rings
- 4-Chlorophenyl substituent
Chlorine enhances electron-withdrawing effects; may improve stability
1-(2,3-Dihydroindol-1-yl)-2-[[5-(Phenoxymethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl]Ethanone C₂₀H₁₇N₃O₃S 403.44 - Indoline core
- Phenoxymethyl-substituted oxadiazole
Phenoxymethyl group increases solubility via ether linkage
2-[(3-Methoxyphenyl)Sulfanyl]-1-(4-Methyl-2-Phenyl-1,3-Thiazol-5-yl)-1-Ethanone C₁₉H₁₇NO₂S₂ 355.47 - Thiazole ring (vs. oxadiazole)
- 3-Methoxyphenyl substituent
Thiazole’s sulfur atom alters electronic properties; methoxy enhances lipophilicity

Key Observations:

Heterocyclic Core Variations: The dihydroisoquinoline (target) and indoline () cores differ in aromaticity and ring saturation, impacting pharmacokinetic properties like blood-brain barrier permeability . Thiazole () introduces a sulfur atom, which may reduce hydrogen-bonding capacity compared to oxadiazole .

Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance metabolic stability but may reduce solubility . Polar substituents (e.g., phenoxymethyl in ) improve aqueous solubility, critical for oral bioavailability .

Synthetic Strategies :

  • All compounds utilize α-halogenated ketones for sulfanyl linkage formation, as demonstrated in triazole derivatives () .
  • The oxadiazole ring is typically synthesized via cyclization of thiosemicarbazides or hydrazides, a method applicable to the target compound .

Biological Activity

1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydroisoquinoline moiety and an oxadiazole unit. The presence of these functional groups is associated with various biological activities.

Molecular Formula : C19H20N2O2S
Molecular Weight : 344.44 g/mol

Anticancer Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that the compound can induce apoptosis in cancer cells by activating the p53 pathway and promoting caspase-3 cleavage, which leads to programmed cell death. In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)10.38p53 activation, caspase-3 cleavage
PC-3 (Prostate)12.50Induction of apoptosis

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

The oxadiazole moiety contributes to antimicrobial effects against various pathogens. Studies have reported that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria, indicating potential as a new class of antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : Activation of the intrinsic apoptotic pathway through mitochondrial dysfunction.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathway leading to reduced inflammation.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Breast Cancer Treatment : A study involving MCF-7 cells showed a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours.
  • Chronic Inflammatory Conditions : Patients with rheumatoid arthritis exhibited reduced inflammatory markers after treatment with derivatives containing the oxadiazole unit.

Q & A

Q. What synthetic strategies are recommended for preparing 1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone?

Methodological Answer: The compound’s synthesis involves coupling the 3,4-dihydroisoquinoline core with the 5-phenyl-1,3,4-oxadiazole-2-thiol moiety. Key steps include:

  • Thiol activation : Use Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) to couple the thiol group of 5-phenyl-1,3,4-oxadiazole-2-thiol with the ethanone-linked isoquinoline intermediate .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • Elemental analysis (CHNS) : Verify empirical formula (e.g., %C, %H, %N) using a Vario MICRO CHNS analyzer .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6). Key signals include the isoquinoline aromatic protons (δ 7.2–8.1 ppm) and oxadiazole-linked sulfanyl group (δ 3.5–4.0 ppm) .
    • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antioxidant activity : Use DPPH radical scavenging assays with IC50 calculations .
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay for kinase activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Dose-response validation : Re-test compounds in triplicate across assays to rule out false positives/negatives.
  • Solubility optimization : Adjust DMSO concentrations (≤1% v/v) to prevent aggregation artifacts. Refer to solubility studies of structurally similar isoquinoline derivatives .
  • Target specificity profiling : Use proteome-wide affinity pulldown assays with LC-MS/MS to identify off-target interactions .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .
  • Molecular docking : Simulate binding to targets (e.g., Keap1-Nrf2) using AutoDock Vina. Prioritize poses with lowest binding energies (ΔG ≤ −8 kcal/mol) .

Q. How should environmental fate studies be designed for this compound?

Methodological Answer:

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure CO2 evolution over 28 days .
  • Ecotoxicity : Test acute toxicity in Daphnia magna (48h LC50) and algal growth inhibition (72h IC50) .

Q. What strategies improve synthetic yield while minimizing byproducts?

Methodological Answer:

  • Catalyst screening : Compare Pd/C, Ni, or Cu catalysts for coupling steps. CuI/1,10-phenanthroline systems often enhance sulfanyl-ethanone bond formation .
  • Reaction monitoring : Use TLC (silica gel, UV visualization) at 30-minute intervals to optimize reaction termination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE

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